REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]#[N:9])=[CH:4][N:3]=1.[Cl:10]N1C(=O)CCC1=O.ClNC1C=CC(C#N)=CN=1>C(#N)C>[NH2:1][C:2]1[C:7]([Cl:10])=[CH:6][C:5]([C:8]#[N:9])=[CH:4][N:3]=1
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(C=C1)C#N
|
Name
|
|
Quantity
|
8.3 g
|
Type
|
reactant
|
Smiles
|
ClN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
200 g
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
2-chloroamino-5-cyanopyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClNC1=NC=C(C=C1)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 500 ml four-necked flask equipped with a stirrer
|
Type
|
CUSTOM
|
Details
|
During the reaction
|
Type
|
DISTILLATION
|
Details
|
was distilled off
|
Type
|
CUSTOM
|
Details
|
To separate succinimide
|
Type
|
ADDITION
|
Details
|
the desired product, 50 g of water was added to the remaining product
|
Type
|
STIRRING
|
Details
|
the mixture was stirred
|
Type
|
CUSTOM
|
Details
|
Precipitated crystals
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
WASH
|
Details
|
washed with 50 g of toluene
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=C(C=C1Cl)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.9 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 89.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |